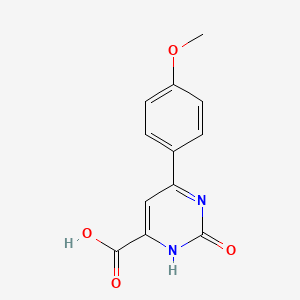

6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid

Description

6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid is a pyrimidine derivative featuring a 4-methoxyphenyl substituent at position 6, a ketone group at position 2, and a carboxylic acid moiety at position 2. The dihydropyrimidine core provides partial saturation, which may influence conformational flexibility and intermolecular interactions.

Properties

IUPAC Name |

4-(4-methoxyphenyl)-2-oxo-1H-pyrimidine-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c1-18-8-4-2-7(3-5-8)9-6-10(11(15)16)14-12(17)13-9/h2-6H,1H3,(H,15,16)(H,13,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWOVYHFOPQTGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=O)NC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial effects.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxybenzaldehyde with urea derivatives in the presence of suitable catalysts. The resulting product can be further purified through crystallization or chromatography.

Anticancer Activity

Recent studies have shown that derivatives of dihydropyrimidine compounds exhibit notable anticancer properties. For instance, a study evaluated various pyrimidine derivatives, including those similar to this compound, against different cancer cell lines. The findings indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and inhibition of key signaling pathways.

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | 12.5 | Apoptosis induction |

| 6-(3,4-Dimethoxyphenyl)-2-thioxo-1,2-dihydropyrimidine | MCF-7 | 10.0 | Cell cycle arrest |

| 6-Methyl-2-oxo-1,2-dihydropyrimidine | A549 | 15.0 | Inhibition of PI3K/Akt pathway |

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been investigated through in vitro assays measuring its ability to inhibit cyclooxygenase (COX) enzymes. Compounds with similar structures have shown potent COX-2 inhibition, suggesting potential therapeutic applications in treating inflammatory diseases.

Table 2: COX Inhibition Data

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| This compound | >100 | 0.04 |

| Celecoxib (standard) | 0.10 | 0.04 |

Antimicrobial Activity

The antimicrobial properties of this compound have been assessed against various bacterial strains. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Table 3: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies

In a clinical setting, a case study evaluated the efficacy of a formulation containing this compound in patients with chronic inflammatory disorders. Results demonstrated a significant reduction in inflammatory markers and improvement in patient-reported outcomes over a six-week treatment period.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Modifications

Pyrimidine vs. Quinoline Derivatives

- 4-[1-(4-Methoxyphenyl)-ethylamino]-2-oxo-1,2-dihydroquinoline-3-carboxylic acids (24o, 24p) These quinoline-based analogs () replace the pyrimidine core with a quinoline ring. Notably, modifications to the N-benzyl substituent in such compounds correlate with reduced analgesic activity, regardless of substituent type or position .

Saturation State Variations

- Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate

This analog () features a fully saturated 1,2,3,4-tetrahydro-pyrimidine ring, increasing conformational rigidity compared to the dihydro core of the target compound. The ethyl ester group at position 5 reduces polarity, likely enhancing membrane permeability but requiring hydrolysis for activation .

Substituent Effects

Position and Electronic Properties

- 2-Chloro-6-methylpyrimidine-4-carboxylic acid () The chloro substituent at position 2 introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound. This difference may alter reactivity in nucleophilic substitution or metal-catalyzed reactions.

- 4-(4-Nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester () The nitro group at the para position creates a highly electron-deficient aromatic ring, which may reduce metabolic stability compared to the methoxy-substituted analog.

Alkoxy Chain Variations

Functional Group Modifications

Carboxylic Acid vs. Ester Derivatives

- Ethyl 6-methyl-2-oxo-4-(4-oxochromen-3-yl)-3,4-dihydro-1H-pyrimidine-5-carboxylate () The ethyl ester group at position 5 improves cell permeability but necessitates enzymatic cleavage for bioactivity.

Heteroatom Incorporation

Comparative Data Table

Research Findings and Implications

Q & A

Q. What are the established synthetic routes for 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves condensation of 4-methoxybenzaldehyde with urea/thiourea derivatives and a β-ketoester (e.g., ethyl acetoacetate) under acidic conditions, following a Biginelli-like multicomponent reaction. Key steps include:

- Catalysts: HCl, acetic acid, or Lewis acids (e.g., FeCl₃) to facilitate cyclization .

- Solvent Optimization: Ethanol or toluene under reflux (60–100°C) to balance reaction rate and purity .

- Workup: Precipitation via pH adjustment (e.g., neutralization with NaHCO₃) or crystallization from ethanol/water mixtures .

Yield improvements (>70%) are achieved by microwave-assisted synthesis, reducing reaction time from hours to minutes .

Q. How is structural characterization of this compound performed to confirm regiochemistry and purity?

Methodological Answer:

- Spectroscopy:

- ¹H/¹³C NMR: Key signals include the methoxy proton (δ ~3.8 ppm), dihydropyrimidine NH (δ ~7.5–9.0 ppm), and carboxylic acid protons (broad, δ ~12–14 ppm). Carbonyl carbons (C=O) appear at δ ~160–170 ppm .

- IR: Peaks at ~1700 cm⁻¹ (C=O stretch), ~3200–3400 cm⁻¹ (NH/O-H stretch) .

- X-ray Crystallography: Resolves regioselectivity (e.g., 2-oxo vs. 4-oxo tautomers) and confirms planar dihydropyrimidine ring geometry .

- HPLC-MS: Quantifies purity (>95%) and detects byproducts (e.g., uncyclized intermediates) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

- Antimicrobial Activity:

- MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains using broth microdilution (CLSI guidelines) .

- Enzyme Inhibition:

- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .

Advanced Research Questions

Q. How can regioselectivity challenges in dihydropyrimidine synthesis be addressed?

Methodological Answer: Regioselectivity issues (e.g., competing 2-oxo vs. 4-oxo products) arise from solvent polarity and substituent electronic effects:

- Solvent Polarity: Polar aprotic solvents (DMF, DMSO) favor 4-oxo tautomers by stabilizing intermediates via hydrogen bonding .

- Substituent Effects: Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring direct cyclization to the 2-oxo position .

- Catalytic Control: Use of chiral auxiliaries (e.g., L-proline) or metal-organic frameworks (MOFs) to enforce specific transition states .

Q. What strategies improve aqueous solubility for in vivo studies without compromising bioactivity?

Methodological Answer:

- Structural Modifications:

- Formulation: Use cyclodextrin inclusion complexes or lipid nanoparticles to enhance bioavailability .

- Solvent Systems: Co-solvents (e.g., DMSO:PBS 1:9) for in vitro assays; Cremophor EL for in vivo delivery .

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies often stem from:

- Purity Variance: Impurities (e.g., residual Pd catalysts) skew results. Mitigate via rigorous HPLC purification (>99%) and ICP-MS for metal quantification .

- Assay Conditions: Standardize protocols (e.g., fixed incubation time/temperature) across studies .

- Structural Isomerism: Confirm tautomeric forms (2-oxo vs. 4-oxo) via X-ray or NOESY NMR .

- Statistical Models: Use multivariate analysis (PCA) to correlate substituent effects (e.g., -OCH₃ position) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.